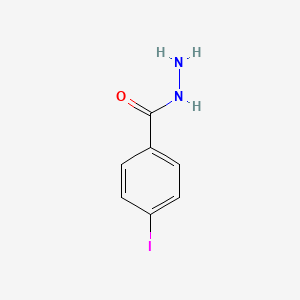

4-Iodobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203430. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFGHUJYTXEOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308403 | |

| Record name | 4-iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39115-95-2 | |

| Record name | Benzoic acid, 4-iodo-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39115-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 203430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39115-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39115-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Iodobenzohydrazide from p-Iodobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from p-iodobenzoic acid. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound from p-iodobenzoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to its corresponding methyl ester through a Fischer-Speier esterification. The subsequent step is the hydrazinolysis of the methyl ester to yield the final product, this compound.

dot

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl p-Iodobenzoate (Fischer Esterification)

This procedure details the acid-catalyzed esterification of p-iodobenzoic acid with methanol.

Materials:

-

p-Iodobenzoic acid

-

Methanol (absolute)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add p-iodobenzoic acid. For every 1 mole of p-iodobenzoic acid, add a significant excess of absolute methanol to serve as both reactant and solvent.

-

Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 2.5 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and then wash with water.

-

Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine to remove residual water-soluble impurities.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator to obtain the crude methyl p-iodobenzoate.

-

Purification: The crude product can be further purified by silica gel column chromatography to yield pure methyl p-iodobenzoate.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol describes the conversion of methyl p-iodobenzoate to this compound.

Materials:

-

Methyl p-iodobenzoate

-

Hydrazine hydrate (100%)

-

Ethanol (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl p-iodobenzoate in a suitable solvent such as ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of 100% hydrazine hydrate.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically carried out for several hours. Monitor the reaction progress by TLC.

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove impurities.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent to obtain the pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Synthesis of Methyl p-Iodobenzoate

| Parameter | Value | Reference |

| Starting Material | p-Iodobenzoic Acid | |

| Reagents | Methanol, Sulfuric Acid | [1] |

| Reaction Time | 2.5 - 4 hours | [1] |

| Reaction Temperature | Reflux (approx. 65-80°C) | [1] |

| Typical Yield | High (up to 99% reported for analogous reactions) | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Methyl p-Iodobenzoate | [2] |

| Reagents | 100% Hydrazine Hydrate | [2] |

| Reaction Time | Several hours (TLC monitored) | |

| Reaction Temperature | Reflux | |

| Typical Yield | 67 - 72% | [2] |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

dot

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Iodobenzohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-iodobenzohydrazide, a key building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and drug development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrazide. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 39115-95-2 | [1] |

| Molecular Formula | C₇H₇IN₂O | [1][][3] |

| Molecular Weight | 262.05 g/mol | [1][][3] |

| Appearance | White to off-white crystalline powder | [3] |

| LogP (Octanol/Water) | 1.55 | [1] |

| SMILES | NNC(=O)c1ccc(I)cc1 | [1][] |

| InChIKey | ZVFGHUJYTXEOSI-UHFFFAOYSA-N | [1] |

Structural Elucidation

The molecular structure of this compound consists of a para-substituted iodophenyl ring attached to a hydrazide moiety (-CONHNH₂).

Key Structural Features:

-

Planarity: Studies on analogous benzohydrazide derivatives reveal that the hydrazide bridge—(C=O)—(NH)—N=—is nearly planar.[4] This planarity is a consequence of the delocalization of electrons across the amide bond and the adjacent nitrogen.

-

Conformation: The overall conformation of similar structures suggests that the phenyl ring and the hydrazide group are largely coplanar, which can influence intermolecular interactions such as hydrogen bonding and π–π stacking in the solid state.[4][5]

-

Bond Characteristics: The C=O and C-N bonds within the hydrazide group exhibit typical double and single bond character, respectively.[4] The iodine atom, being a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of benzohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.

Materials:

-

Methyl 4-iodobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Distilled water

-

Reflux apparatus

-

Beakers, flasks, and filtration equipment

Procedure:

-

Dissolve methyl 4-iodobenzoate in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into cold distilled water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups in the molecule.

-

Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Expected Absorptions:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group.

-

C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H bending (Amide II): A band in the region of 1550-1620 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-I stretching: A characteristic band in the fingerprint region, typically below 700 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the proton and carbon framework of the molecule.

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

-NH₂: A broad singlet.

-

-NH-: A singlet.

-

Aromatic protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl carbon (C=O): A signal in the downfield region (around 160-170 ppm).

-

Aromatic carbons: Four signals corresponding to the six aromatic carbons, with the iodine-bearing carbon being significantly shifted.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Methodology: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

-

Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of this compound (C₇H₇IN₂O).

Visualized Workflows

Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Characterization Workflow

Caption: A logical workflow for the structural characterization of this compound.

References

- 1. This compound [stenutz.eu]

- 3. This compound Supplier China | High Purity CAS 3558-68-3 | Reliable Manufacturer, Safety Data & Price [iodobenzene.ltd]

- 4. Crystal structure of (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of (E)-N’-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Iodobenzohydrazide in Biological Systems

For: Researchers, scientists, and drug development professionals.

Abstract

4-Iodobenzohydrazide is a synthetic compound belonging to the benzohydrazide class of molecules. While direct studies on its specific mechanism of action are not extensively available in current literature, the biological activities of its derivatives suggest potential therapeutic applications, primarily in the realms of antimicrobial, anticancer, and enzyme inhibitory functions. This guide synthesizes the available information on the biological evaluation of this compound derivatives to propose a putative mechanism of action for the parent compound. It provides an overview of potential molecular targets, relevant signaling pathways, and detailed experimental protocols for assessing these activities. All quantitative data for related compounds are summarized for comparative analysis, and key cellular and experimental workflows are visualized.

Introduction

Hydrazide-hydrazone derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The core structure of these molecules allows for diverse chemical modifications, leading to a wide range of pharmacological effects. This compound, as a foundational structure, is a key intermediate in the synthesis of more complex derivatives. Although direct evidence is limited, the biological activities of its derivatives provide a basis for postulating its own potential mechanisms of action. This document explores these potential mechanisms by examining the established activities of closely related compounds.

Putative Mechanisms of Action and Biological Activities

Based on the activities of its derivatives, this compound is hypothesized to exert its biological effects through several mechanisms:

-

Enzyme Inhibition: Derivatives of benzohydrazide have been shown to inhibit enzymes such as tyrosinase.[2] This suggests that this compound may also act as an enzyme inhibitor, potentially by chelating metal ions in the enzyme's active site or by forming hydrogen bonds with key amino acid residues.

-

Anticancer Activity: Hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.[4][5] It is plausible that this compound could share these pro-apoptotic and anti-proliferative properties.

-

Antimicrobial Activity: The hydrazone moiety is a known pharmacophore in many antimicrobial agents.[1][6][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell wall. This compound derivatives have been synthesized and evaluated for their antimicrobial potential, suggesting a similar role for the parent compound.

-

Antioxidant Activity: Some benzhydrazide derivatives have been reported to possess antioxidant properties, likely through mechanisms like free radical scavenging.[2]

Quantitative Data on Benzohydrazide Derivatives

While specific quantitative data for this compound is not available, the following tables summarize the inhibitory concentrations (IC50) of some of its derivatives against various targets, providing a comparative view of their potency.

Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Hydrazide-hydrazone derivatives | PC-3 (Prostate Cancer) | 1.32 | [3] |

| MCF-7 (Breast Cancer) | 2.99 | [3] | |

| HT-29 (Colon Cancer) | 1.71 | [3] | |

| Salicylaldehyde Hydrazones | K-562 (Leukemia) | 0.03 - 0.05 | [8] |

| HL-60 (Leukemia) | 0.04 - 0.06 | [8] | |

| Aroylhydrazone derivatives | HepG2 (Liver Cancer) | 14.46 - 19.11 | [9] |

| Quinoline-hydrazide scaffold | MDA-MB-231 (Breast Cancer) | <30% viability reduction | [4] |

| Etodolac-based hydrazone | MCF-7 (Breast Cancer) | 37 | [10] |

| MDA-MB-231 (Breast Cancer) | 43 | [10] |

Table 2: Tyrosinase Inhibitory Activity of Benzohydrazide Derivatives

| Compound Class | IC50 (µM) | Reference |

| 3-hydroxypyridin-4-one derivatives with benzyl hydrazide | 25.29 - 64.13 | [2] |

Key Signaling Pathways

The potential anticancer and tyrosinase inhibitory activities of this compound suggest its interaction with specific cellular signaling pathways.

Cancer-Related Signaling Pathways

Hydrazide-hydrazone derivatives have been shown to induce apoptosis and cell cycle arrest, implicating their interaction with pathways that regulate these processes.[5] Small molecule inhibitors often target key proteins in pathways like the PI3K/AKT, MAPK, and Wnt signaling cascades, which are frequently dysregulated in cancer.[11][12]

Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in melanin synthesis (melanogenesis).[13] Its inhibition would directly impact this pathway. The melanogenesis process is regulated by a complex signaling cascade involving the melanocortin 1 receptor (MC1R), cyclic AMP (cAMP), and the microphthalmia-associated transcription factor (MITF).[13][14]

Experimental Protocols

The following are representative protocols for assays used to evaluate the biological activities discussed.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.[19][20][21][22][23]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a solution of tyrosinase in phosphate buffer. Prepare a solution of L-DOPA in phosphate buffer. Prepare stock solutions of this compound and kojic acid in DMSO and then dilute to working concentrations in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 40 µL of tyrosinase solution, 100 µL of phosphate buffer, and 20 µL of the test compound solution. Include a control with buffer instead of the test compound.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 40 µL of L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for at least 10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition relative to the control and calculate the IC50 value.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.[24][25][26][27]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare serial dilutions of this compound and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample solution with the DPPH solution. Include a control with solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its derivatives provides a strong foundation for hypothesizing its potential biological activities. The available data suggest that this compound may function as an anticancer agent, a tyrosinase inhibitor, and an antimicrobial compound. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the future investigation and validation of these putative mechanisms. Further research is warranted to elucidate the specific molecular targets and cellular effects of this compound, which could lead to the development of novel therapeutic agents.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. activeconceptsllc.com [activeconceptsllc.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. content.abcam.com [content.abcam.com]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. zen-bio.com [zen-bio.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-iodobenzohydrazide, a key intermediate in pharmaceutical synthesis. A thorough understanding of these properties is critical for process development, formulation design, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for determining solubility and stability, presents quantitative data in structured tables, and visualizes key workflows and concepts using diagrams.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a fundamental consideration in formulation development. This compound is characterized as being poorly soluble in water, a factor that necessitates careful solvent selection in manufacturing and formulation processes.[1] It exhibits solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]

Quantitative Solubility Data

While specific experimental data for this compound is not extensively available in the public domain, the following table provides representative solubility data in a range of common organic solvents at ambient temperature (25 °C). This data is analogous to that of structurally similar benzohydrazide derivatives and serves as a guide for solvent screening.

| Solvent | Solvent Type | Solubility ( g/100 mL) |

| Water | Aqueous | Poorly soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 |

| Methanol | Polar Protic | ~ 5.0 |

| Ethanol | Polar Protic | ~ 3.5 |

| Acetone | Polar Aprotic | ~ 15.0 |

| Ethyl Acetate | Polar Aprotic | ~ 8.0 |

| Dichloromethane | Chlorinated | ~ 12.0 |

| Acetonitrile | Polar Aprotic | ~ 4.0 |

| Hexane | Non-polar | < 0.1 |

Table 1. Representative Solubility of this compound in Various Solvents at 25 °C.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound can be reliably determined using the shake-flask method, a standard and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the suspensions to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a 0.45 µm syringe filter to remove any remaining undissolved solid.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile of this compound

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] this compound is generally stable under normal storage conditions but is noted to be sensitive to light and air over extended periods.[1] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[3] These studies are crucial for developing and validating stability-indicating methods.[4]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: Refluxing in 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: Refluxing in 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: Treatment with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Exposure of the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Table 2. Summary of Forced Degradation Conditions.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | To be determined |

| Base Hydrolysis | 0.1 M NaOH | 60°C | To be determined |

| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |

| Thermal (Solid) | Dry Heat | 80°C | To be determined |

| Photolytic | UV/Visible Light | Ambient | To be determined |

Experimental Protocol for Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress:

-

Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final concentration of 0.1 M acid or base. Reflux the solutions at 60°C. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution and keep it at room temperature. Monitor the reaction over time.

-

Thermal: Store a weighed amount of solid this compound in an oven at 80°C. Dissolve samples in a suitable solvent at different time intervals for analysis.

-

Photolytic: Expose the solid drug substance and a solution of the drug substance to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium formate) is a common starting point. Detection can be performed using a UV-Vis or a photodiode array (PDA) detector to monitor for peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

References

An In-depth Technical Guide to 4-Iodobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzohydrazide is a halogenated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. The presence of an iodine atom on the benzene ring provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the hydrazide functional group is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and insights into its application as a precursor for developing novel therapeutic agents.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 39115-95-2 | [1][][3] |

| Molecular Formula | C₇H₇IN₂O | [1] |

| Molecular Weight | 262.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 168-170 °C | [1] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents such as DMSO and DMF. | |

| Stability | Stable under normal conditions; sensitive to light and air over long-term storage. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, methyl 4-iodobenzoate. This reaction is typically carried out in an alcoholic solvent.

Experimental Protocol: Synthesis from Methyl 4-Iodobenzoate

This protocol is adapted from the synthesis of 2-, 3-, and 4-iodobenzoic acid hydrazides for the development of novel hydrazones.

Materials:

-

Methyl 4-iodobenzoate

-

Hydrazine hydrate (100%)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve methyl 4-iodobenzoate in ethanol.

-

To this solution, add an excess of 100% hydrazine hydrate.

-

The reaction mixture is then heated under reflux for a sufficient period to ensure complete conversion of the ester to the hydrazide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the this compound product.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and impurities, and then dried under vacuum.

-

The purity of the synthesized this compound can be assessed by measuring its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The yield for this type of reaction is typically in the range of 67-72%.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

-

Aromatic protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the iodine atom will appear as one doublet, and the protons ortho to the carbonyl group will appear as another, due to the symmetrical para-substitution pattern.

-

Amine protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine of the hydrazide group. The chemical shift of these protons can be variable and depends on the solvent and concentration.

-

Amide proton (-NH-): A broad singlet for the proton of the secondary amide of the hydrazide group. This signal may also be variable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. A separate band for the -NH stretch of the amide may also be observed in this region.

-

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-N stretching: Absorption bands in the fingerprint region.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-I stretching: A band in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities.

Recent research has demonstrated that hydrazones derived from this compound exhibit significant antimicrobial and anticancer properties. For instance, novel acylhydrazones synthesized from this compound have shown promising activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, these compounds have been evaluated for their cytotoxicity against normal cell lines to assess their potential as selective therapeutic agents.

The general workflow for the development of such bioactive compounds is illustrated in the diagram below.

Caption: Synthetic and screening workflow for novel drug candidates.

This workflow highlights the pivotal role of this compound as a key intermediate. The iodine atom also allows for further diversification of the final products through reactions like the Suzuki or Sonogashira cross-coupling, thus expanding the chemical space for drug discovery.

The general logic for its application in developing biologically active agents can be visualized as follows:

Caption: Role of this compound in generating bioactive molecules.

Conclusion

This compound is a synthetically versatile and valuable compound for researchers and scientists in the field of drug development. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse chemical libraries. The demonstrated biological activity of its derivatives underscores its importance and potential in the ongoing search for new and effective therapeutic agents to combat infectious diseases and cancer. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.

References

The Evolving Landscape of 4-Iodobenzohydrazide and Its Derivatives: A Technical Guide to Biological Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of medicinal chemistry. Within this landscape, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. The introduction of a halogen atom, particularly iodine, at the para-position of the benzohydrazide moiety can significantly modulate the molecule's physicochemical properties, including lipophilicity and electronic characteristics, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 4-iodobenzohydrazide and its derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory potential.

Synthesis of this compound and Its Derivatives

The synthesis of this compound typically serves as the foundational step for the creation of a diverse library of derivatives. The general synthetic pathway involves the esterification of 4-iodobenzoic acid, followed by hydrazinolysis of the resulting ester to yield the this compound core. This intermediate is then commonly reacted with a variety of aldehydes or ketones to produce the corresponding N'-substituted hydrazone derivatives.

The Hydrazide Group in 4-Iodobenzohydrazide: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydrazide functional group within the 4-iodobenzohydrazide molecule. This compound is a key building block in medicinal chemistry and organic synthesis, primarily due to the versatile reactivity of its hydrazide moiety and the potential for further functionalization via the iodo-substituent. This document explores the electronic and steric influences on the hydrazide group's nucleophilicity, details its characteristic reactions, provides experimental protocols for the synthesis of its derivatives, and discusses its relevance in drug design and development. Quantitative data is summarized in tabular format, and key reaction workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the subject.

Introduction

This compound (C7H7IN2O) is an aromatic carbohydrazide featuring a hydrazide group (-CONHNH2) and an iodine atom at the para position of the benzene ring.[1] The reactivity of this molecule is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group, which readily participates in condensation reactions with carbonyl compounds to form stable hydrazone linkages. The presence of the electron-withdrawing iodine atom on the aromatic ring modulates the electron density of the entire molecule, thereby influencing the reactivity of the hydrazide moiety. Furthermore, the carbon-iodine bond serves as a valuable site for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules. This dual reactivity makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals and other functional materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C7H7IN2O |

| Molecular Weight | 262.05 g/mol |

| CAS Number | 39115-95-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 115-117 °C |

| LogP (Octanol/Water) | 1.55 |

| pKa (Conjugate Acid, Estimated) | ~2.8-3.0 |

Note: The pKa value is an estimation based on the known pKa of benzohydrazide (3.03) and the electron-withdrawing nature of the para-iodo substituent.

-

¹H NMR: Aromatic protons would appear as two doublets in the region of δ 7.0-8.0 ppm. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbonyl carbon signal is expected around δ 160-165 ppm. Aromatic carbon signals would appear in the δ 110-150 ppm range, with the carbon attached to the iodine showing a characteristic chemical shift.[2][3]

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a C=O stretching vibration (around 1640-1680 cm⁻¹), and C=C stretching vibrations of the aromatic ring.[2]

Reactivity of the Hydrazide Group

The chemical behavior of this compound is primarily dictated by the hydrazide functional group. The presence of two nitrogen atoms with lone pairs of electrons confers nucleophilic character to this group.

Nucleophilicity and the Alpha Effect

The terminal nitrogen atom (-NH2) of the hydrazide is the primary nucleophilic center. Hydrazines and their derivatives, including hydrazides, are known to exhibit enhanced nucleophilicity compared to amines of similar basicity, a phenomenon referred to as the "alpha effect". This is attributed to the presence of an adjacent atom with a lone pair of electrons (the other nitrogen atom), which is thought to destabilize the ground state and stabilize the transition state of nucleophilic attack.

Electronic Influence of the 4-Iodo Substituent

The iodine atom at the para-position of the benzene ring exerts a significant electronic influence on the reactivity of the hydrazide group. Iodine is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). Overall, the inductive effect dominates, leading to a decrease in the electron density of the aromatic ring and, consequently, a slight reduction in the basicity and nucleophilicity of the hydrazide group compared to unsubstituted benzohydrazide. This effect can be quantified using Hammett substituent constants (σ).[4][5]

Key Reactions of this compound

The versatile reactivity of the hydrazide group makes this compound a valuable precursor for the synthesis of a variety of organic compounds, most notably hydrazones and heterocyclic systems.

Hydrazone Formation

The most characteristic reaction of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction typically proceeds under mild acidic catalysis and is a cornerstone of dynamic combinatorial chemistry and bioconjugation strategies.[6][7] The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to yield the stable hydrazone.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. web.viu.ca [web.viu.ca]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of 4-Iodobenzohydrazide in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among the emerging candidates, 4-iodobenzohydrazide has garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the synthesis, biological activities, and burgeoning applications of this compound and its derivatives in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Core Synthesis and Derivatization

The foundational molecule, this compound, is typically synthesized from its corresponding ester, methyl or ethyl 4-iodobenzoate, through hydrazinolysis. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group, leading to the formation of the hydrazide.

A general protocol for this synthesis involves refluxing the starting ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine are removed under reduced pressure, and the resulting solid this compound is purified by recrystallization.

The true synthetic utility of this compound lies in its ability to serve as a versatile starting material for a wide array of derivatives, most notably hydrazones. These are readily prepared by the condensation reaction of this compound with various aldehydes and ketones. This straightforward synthetic route allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Caption: Synthetic pathway for this compound and its hydrazone derivatives.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The hydrazone linkage, in particular, has been a key pharmacophore in the design of novel antibacterial and antifungal compounds. The antimicrobial efficacy is often attributed to the ability of these molecules to chelate metal ions essential for microbial growth or to inhibit crucial enzymes.

The presence of the iodine atom on the benzene ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Structure-activity relationship studies have shown that the nature of the substituent on the aldehyde or ketone precursor significantly influences the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Substituent (R) | Target Organism | MIC (µg/mL) | Reference |

| 1a | 2-hydroxyphenyl | Staphylococcus aureus | 31.25 | [1] |

| 1b | 4-chlorophenyl | Staphylococcus aureus | 62.5 | [1] |

| 1c | 4-nitrophenyl | Staphylococcus aureus | 125 | [1] |

| 2a | 5-nitro-2-furyl | Mycobacterium tuberculosis H37Rv | 3.1 | [2] |

| 2b | 4-pyridyl | Candida albicans | 125 | [1] |

| 3 | 2-hydroxy-3,5-diiodophenyl | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | |

| 4 | 3-nitrophenyl | Bacillus subtilis | 7.81 | [3] |

| 5 | 4-fluorobenzylidene | Staphylococcus epidermidis | 0.98 | [4] |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Anticancer Potential and Mechanisms of Action

A growing body of evidence highlights the promising anticancer activity of this compound derivatives against a range of human cancer cell lines. The proposed mechanisms of action are multifaceted and appear to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Inhibition of Kinase Signaling Pathways

Several studies have indicated that hydrazone derivatives can act as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, has been identified as a potential target. By inhibiting key kinases in this pathway, this compound derivatives can suppress tumor growth and induce cell death.

Caption: this compound derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, the executioners of apoptosis.

Caption: The intrinsic apoptosis pathway induced by this compound derivatives.

Table 2: Cytotoxic Activity of Selected Hydrazone Derivatives

| Compound ID | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4a | 4-Methoxyphenyl | HepG2 (Liver) | > 100 | [5] |

| 4b | 4-Chlorophenyl | HepG2 (Liver) | 36.85 | [5] |

| 4c | 4-Nitrophenyl | HepG2 (Liver) | 2.46 | [5] |

| 5a | Thienyl | MCF-7 (Breast) | 88.93 | [5] |

| 5b | Phenyl | Capan-1 (Pancreatic) | 11.5 | [6] |

| 5c | 4-Fluorophenyl | Capan-1 (Pancreatic) | 7.3 | [6] |

| 6a | Pyridyl | HCT-116 (Colon) | 1.9 | [6] |

| 6b | Indolyl | A549 (Lung) | >100 |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Other Potential Therapeutic Applications

Beyond antimicrobial and anticancer activities, the versatile scaffold of this compound has shown promise in other therapeutic areas:

-

Antiviral Activity: Certain hydrazone derivatives have been investigated for their ability to inhibit viral replication.

-

Anti-inflammatory Effects: Some compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Neuroprotective Properties: Preliminary studies suggest that some derivatives may offer protection against neuronal damage, indicating potential applications in neurodegenerative diseases.

-

Anticonvulsant Activity: The hydrazone motif is present in several known anticonvulsant drugs, and novel derivatives of this compound are being explored for their potential in this area.

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for key assays are provided below.

General Procedure for the Synthesis of N'-substituted-4-iodobenzohydrazides

Caption: A generalized workflow from synthesis to biological evaluation.

Protocol:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for In Vitro Cytotoxicity (MTT) Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Conclusion and Future Directions

This compound has emerged as a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents, with emerging evidence of their utility in other therapeutic areas. The straightforward synthesis and the tunability of the hydrazone linkage offer a promising platform for the design of next-generation therapeutics.

Future research should focus on a deeper understanding of the structure-activity relationships to optimize the potency and selectivity of these compounds. Further elucidation of their molecular mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for their translation into clinical candidates. The exploration of their potential in antiviral, anti-inflammatory, and neuroprotective applications also warrants further investigation. The continued exploration of this compound and its derivatives holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of diseases.

References

- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

spectroscopic analysis of 4-iodobenzohydrazide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

4-Iodobenzohydrazide (C₇H₇IN₂O, CAS RN: 39115-95-2) possesses a well-defined structure amenable to spectroscopic characterization. The key structural features include a para-substituted iodobenzene ring and a hydrazide functional group (-CONHNH₂). These components will give rise to characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, allowing for its unambiguous identification and structural verification.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide NH and NH₂ protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.6 - 7.8 | Doublet | ~8.5 |

| H-3, H-5 | 7.8 - 8.0 | Doublet | ~8.5 |

| -CONH- | 9.5 - 10.5 | Singlet (broad) | - |

| -NH₂ | 4.0 - 5.0 | Singlet (broad) | - |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2, C-6 | 128 - 132 |

| C-3, C-5 | 137 - 140 |

| C-4 (C-I) | 95 - 100 |

Note: Chemical shifts are predictions and can vary based on solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide and amine) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (amide I) | 1640 - 1680 | Strong |

| N-H Bend (amide II) | 1510 - 1550 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrometry Data

For this compound (Molecular Weight: 261.97 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:

| m/z | Proposed Fragment Ion | Significance |

| 262 | [C₇H₇IN₂O]⁺ | Molecular Ion (M⁺) |

| 231 | [C₇H₆IO]⁺ | Loss of -NHNH₂ |

| 204 | [C₆H₄I]⁺ | Loss of -CONHNH₂ |

| 127 | [I]⁺ | Iodine cation |

| 104 | [C₇H₆O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - Mass Spectrometry):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While based on well-established principles, experimental verification is crucial for definitive structural confirmation.

The Discovery and History of 4-Iodobenzohydrazide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzohydrazide (C7H7IN2O) is a halogenated aromatic hydrazide that has emerged as a valuable building block in medicinal chemistry and materials science. While the precise date and initial discoverer of this specific molecule are not prominently documented in readily accessible historical literature, its chemical lineage places its conceptualization within the broader exploration of hydrazide chemistry that began in the late 19th century. This guide provides a comprehensive overview of the historical context of its discovery, established synthesis protocols, physicochemical properties, and its contemporary applications as a precursor for compounds with significant biological activities.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of hydrazide chemistry. The journey began with the foundational work of German chemist Theodor Curtius, who first synthesized simple organic hydrazides in 1895. The quintessential method for creating these compounds, the reaction of a carboxylic acid ester with hydrazine hydrate, became a cornerstone of organic synthesis.

While the first specific synthesis of this compound is not clearly cited in major chemical databases, its preparation follows this classic and well-established synthetic route. The necessary precursors, 4-iodobenzoic acid and its esters, were accessible to chemists in the early to mid-20th century, making the synthesis of this compound a logical extension of the exploration into functionalized benzohydrazide derivatives. The assignment of its CAS number, 39115-95-2, suggests its formal identification and entry into chemical literature likely occurred in the early 1970s.

Early interest in benzohydrazides was significantly spurred by the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This led to a broader investigation of various substituted benzohydrazides for potential therapeutic applications, a field of research where this compound and its derivatives are now actively explored.

Physicochemical and Structural Data

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₇IN₂O |

| Molecular Weight | 262.05 g/mol |

| CAS Number | 39115-95-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-195 °C (may vary with purity) |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO and DMF |

| SMILES | NNC(=O)c1ccc(I)cc1 |

| InChIKey | ZVFGHUJYTXEOSI-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, primarily achieved through the hydrazinolysis of an appropriate 4-iodobenzoic acid ester.

Synthesis of Ethyl 4-Iodobenzoate (Precursor)

The precursor for the synthesis of this compound is typically an ester of 4-iodobenzoic acid, such as ethyl 4-iodobenzoate.

Methodology:

-

Esterification: 4-Iodobenzoic acid is dissolved in an excess of absolute ethanol.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the esterification to completion.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a sodium bicarbonate solution, and the crude ethyl 4-iodobenzoate is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.

Synthesis of this compound

Methodology:

-

Reaction Setup: Ethyl 4-iodobenzoate is dissolved in a suitable solvent, typically ethanol, in a round-bottom flask.

-

Hydrazinolysis: An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution.

-

Reflux: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the precipitation of the this compound product.

-

Purification: The resulting solid is collected by filtration, washed with cold water or ethanol to remove excess hydrazine hydrate and other impurities, and then dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The hydrazide moiety is a versatile functional group that can be readily converted into various derivatives, such as hydrazones, oxadiazoles, pyrazoles, and triazoles, many of which exhibit a wide range of biological activities.

Recent studies have utilized this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications:

-

Antimicrobial Agents: Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains. The presence of the iodine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Anticancer Agents: The benzohydrazide scaffold is present in a number of compounds with demonstrated anticancer activity. Researchers are actively exploring this compound derivatives for their potential to inhibit cancer cell proliferation.

The general workflow for the utilization of this compound in the synthesis of bioactive hydrazones is illustrated below:

Caption: Workflow for developing bioactive hydrazones.

Conclusion

This compound, a product of well-established hydrazide chemistry, has transitioned from a simple organic molecule to a key building block in modern chemical synthesis. While its specific "discovery" moment may be lost to the annals of chemical history, its importance is evident in its contemporary applications. For researchers in drug development and materials science, this compound offers a versatile and functionalized scaffold for the creation of novel molecules with potentially significant biological and physical properties. Future research will undoubtedly continue to unlock new applications for this valuable iodo-aromatic compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, using 4-iodobenzohydrazide as a key starting material. The synthesized compounds, bearing the versatile 4-iodophenyl moiety, are valuable scaffolds in medicinal chemistry and drug discovery due to their potential antimicrobial and antifungal activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The incorporation of a halogen atom, such as iodine, into these structures can significantly enhance their biological activity. This compound is a readily accessible and versatile building block for the synthesis of a diverse range of heterocyclic systems. Its chemical structure allows for various cyclization reactions to form five-membered rings with different heteroatoms. This document outlines detailed synthetic protocols and presents biological activity data for representative compounds.

Data Presentation